N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
This compound is a complex acetamide derivative featuring a quinoline core modified with a [1,3]dioxolo ring at positions 4,5-g, a 4-methylbenzoyl group at position 7, and an 8-oxo substituent. Such derivatives are often explored for pharmaceutical applications due to their structural diversity and ability to interact with biological targets via hydrogen bonding, π-π stacking, and halogen interactions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O5/c1-15-2-4-16(5-3-15)25(31)20-12-29(13-24(30)28-18-8-6-17(27)7-9-18)21-11-23-22(33-14-34-23)10-19(21)26(20)32/h2-12H,13-14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYZAVVRBTYZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide” typically involves multi-step organic reactions. The starting materials often include 4-chloroaniline and 4-methylbenzoyl chloride, which undergo a series of reactions such as acylation, cyclization, and condensation under controlled conditions. Common reagents used in these reactions include catalysts like Lewis acids, solvents like dichloromethane, and bases like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique structural attributes differentiate it from related acetamide-quinoline hybrids:
- Dioxolo Ring vs. Halogen/Methoxy Groups : The [1,3]dioxolo ring in the target compound may reduce ring strain compared to halogenated analogues (e.g., 9c) while improving solubility over fully aromatic systems. In contrast, chloro or methoxy substituents (as in 9b and 9c) enhance electrophilicity and intermolecular interactions .
Spectral and Crystallographic Data
- NMR Trends : The target compound’s ¹H NMR would likely show resonances for the dioxolo methylene (δ ~5.10 ppm, as in 9b) and aromatic protons influenced by the 4-methylbenzoyl group (δ ~7.20–7.90 ppm) .
- Crystallography: Analogues like the N,N-dicyclohexyl derivative exhibit planar quinoline cores and intermolecular hydrogen bonds (C–H···O) critical for crystal packing . The target compound’s 8-oxo group may similarly participate in hydrogen bonding.
Biological Activity
N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound with potential biological activity. Understanding its pharmacological effects is essential for assessing its utility in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 438.87 g/mol. It features a chlorophenyl group and a quinoline derivative, which are known to exhibit various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClN2O4 |
| Molecular Weight | 438.87 g/mol |
| IUPAC Name | This compound |
| CAS Number | [To be determined] |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and the modulation of mitochondrial membrane potential.
- Case Study : A study demonstrated that a related quinoline derivative inhibited the proliferation of various cancer cell lines (e.g., A431 human epidermoid carcinoma cells) in a dose-dependent manner, suggesting that similar mechanisms may be applicable to our compound of interest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives of quinoline exhibit activity against a range of bacterial strains.
- Testing Methods : Disc diffusion and minimum inhibitory concentration (MIC) assays have been utilized to assess antimicrobial efficacy.
- Findings : In vitro studies revealed that certain structural modifications in quinoline derivatives enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have shown promise in modulating inflammatory responses.
- Biological Assays : The effectiveness of these compounds in reducing pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) was assessed using ELISA techniques.
- Results : Some derivatives exhibited significant anti-inflammatory effects, potentially through the inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
